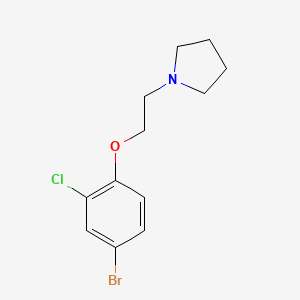

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Overview

Description

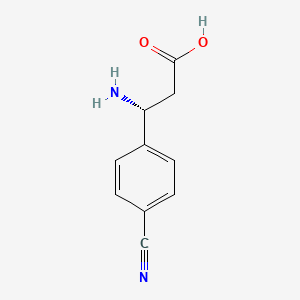

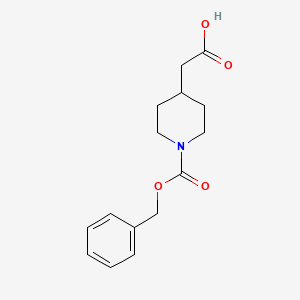

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine, also known as BCP-Pyrrolidine, is a versatile compound with numerous applications in various fields. It has a molecular formula of C12H15BrClNO .

Molecular Structure Analysis

The molecular structure of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine consists of a pyrrolidine ring attached to a bromo-chlorophenoxy group . The average mass is 304.611 Da and the monoisotopic mass is 303.002533 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine are not detailed in the search results, it is known that this compound was used in the synthesis of 4-OCH2CH2-pyrrolidine .Scientific Research Applications

Synthesis of Organic Compounds

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine: is utilized in the synthesis of various organic compounds due to its reactive halogenated phenyl ring. This compound can act as an intermediate in creating more complex molecules, particularly in the synthesis of 4-OCH2CH2-pyrrolidine , which is a valuable building block in organic chemistry .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an important intermediate. Its structure is conducive to further chemical modifications, making it a versatile precursor in the synthesis of a wide range of pharmacologically active molecules. This adaptability is crucial for developing new drugs and exploring novel therapeutic pathways .

Material Science Applications

The compound’s unique structure finds applications in material science, particularly in the development of new polymeric materials. Its ability to undergo various chemical reactions makes it a candidate for creating polymers with specific properties, such as increased durability or enhanced electrical conductivity .

Environmental Science Research

In environmental science, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine may be used to study degradation processes and the environmental fate of halogenated compounds. Understanding its breakdown can help in assessing the persistence and impact of similar compounds in ecosystems.

Biochemical Studies

This compound is also relevant in biochemistry, where it can be used to probe the function of enzymes that interact with halogenated molecules. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms or screen for enzyme inhibitors .

Pharmacological Research

Pyrrolidine derivatives, including 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine , are of significant interest in pharmacology. They are studied for their potential roles in drug discovery, particularly for their activities as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. The pyrrolidine core is a common feature in many pharmacologically active compounds, making it a target for the development of new therapeutic agents .

properties

IUPAC Name |

1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)